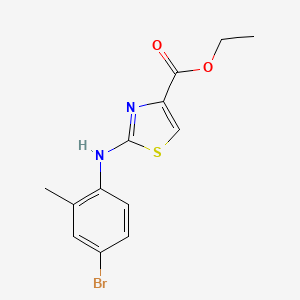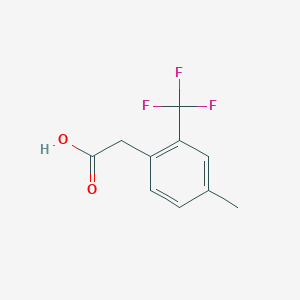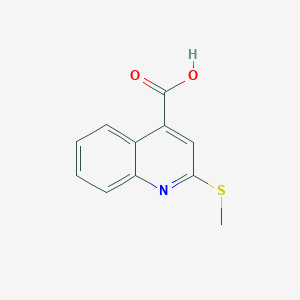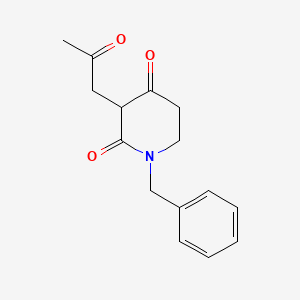
Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate is an organic compound with a complex structure that includes a thiazole ring, a brominated aniline derivative, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Coupling with Aniline Derivative: The brominated thiazole is then coupled with 4-bromo-2-methylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline derivative, converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Bromine or NBS in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as proliferation and apoptosis, making it a potential anticancer agent.
類似化合物との比較
4-Bromo-2-methylaniline: A precursor in the synthesis of the target compound.
2-Bromo-4-methylaniline: Another brominated aniline derivative with similar reactivity.
4-Bromo-2-nitroaniline: A compound with a nitro group that can undergo similar substitution reactions.
Uniqueness: Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring and a brominated aniline derivative, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
特性
分子式 |
C13H13BrN2O2S |
|---|---|
分子量 |
341.23 g/mol |
IUPAC名 |
ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-7-19-13(16-11)15-10-5-4-9(14)6-8(10)2/h4-7H,3H2,1-2H3,(H,15,16) |
InChIキー |
LGYDKYOIGPBAPK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)NC2=C(C=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13874552.png)









